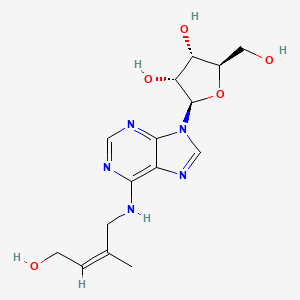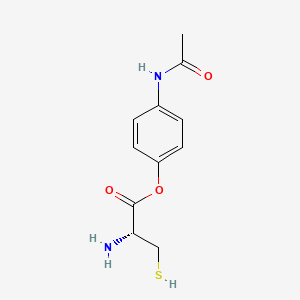
Fecapentaene 12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fecapentaene 12 is a genotoxic polyunsaturated ether-lipid produced by the colonic microflora in humans and pigs . It is a potent mutagen found in human feces and has been extensively studied for its cytotoxic and genotoxic properties . This compound is known to cause DNA damage, including interstrand cross-links and single-strand breaks .
Métodos De Preparación
Fecapentaene 12 can be synthesized from its biological precursor, a plasmalogen, which is a natural product of mammalian origin . The precursor can be purified from feces through a series of extractions and precipitation in organic solvents followed by silica and amine high-performance liquid chromatography . The precursor can then be hydrolyzed in vitro by a combination of lipase and phospholipase C to produce this compound .
Análisis De Reacciones Químicas
Fecapentaene 12 undergoes several types of chemical reactions, including:
Aplicaciones Científicas De Investigación
Fecapentaene 12 has been studied extensively for its mutagenic properties and its role in the etiology of colon cancer . It is used in research to understand the mechanisms of DNA damage and repair, as well as the effects of mutagens on cellular processes . Additionally, this compound is used to study the interactions between mutagens and cellular thiols, such as glutathione .
Mecanismo De Acción
Fecapentaene 12 exerts its effects by reacting with cellular thiols and causing several types of DNA damage . It decreases the content of cellular free low-molecular-weight thiols, including glutathione, through both alkylation and oxidative reactions . This leads to significant DNA damage, including interstrand cross-links, single-strand breaks, and DNA-protein cross-links .
Comparación Con Compuestos Similares
Fecapentaene 12 is similar to fecapentaene 14, another genotoxic polyunsaturated ether-lipid produced by the colonic microflora . Both compounds are potent mutagens and have similar mechanisms of action . this compound is more abundant and has been studied more extensively . Other similar compounds include various fecapentaene analogues that have been identified in human feces .
Propiedades
Número CAS |
91423-46-0 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
(2S)-3-[(1E,3E,5E,7E,9E)-dodeca-1,3,5,7,9-pentaenoxy]propane-1,2-diol |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h3-12,15-17H,2,13-14H2,1H3/b4-3+,6-5+,8-7+,10-9+,12-11+/t15-/m0/s1 |
Clave InChI |
CQBOBCAMYWRTNO-CFEYUBAXSA-N |
SMILES |
CCC=CC=CC=CC=CC=COCC(CO)O |
SMILES isomérico |
CC/C=C/C=C/C=C/C=C/C=C/OC[C@H](CO)O |
SMILES canónico |
CCC=CC=CC=CC=CC=COCC(CO)O |
Sinónimos |
1-(1-glycero)dodeca-1,3,5,7,9-pentaene fecapentaene-12 GDPE |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(2S,3S,4R,5R)-2-methyl-5-(2-methylbutanoyloxy)-6-[[(3R,4S,5R,6R,8R,10S,22S,23R,24R,26R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B1231183.png)
![(5E)-5-{[1-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE](/img/structure/B1231185.png)
![3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester](/img/structure/B1231186.png)



![(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-(hydroxymethyl)pentanoic acid](/img/structure/B1231193.png)
